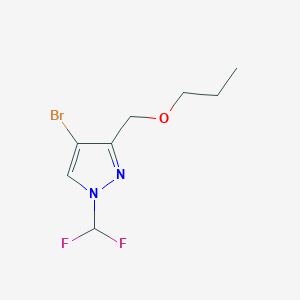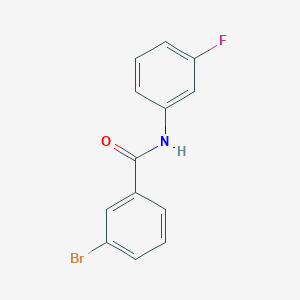![molecular formula C17H16F3NO5S2 B2646851 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 1797176-99-8](/img/structure/B2646851.png)
3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a complex organic compound that features both methoxybenzenesulfonyl and trifluoromethylbenzenesulfonyl groups attached to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 2-Trifluoromethylbenzenesulfonyl chloride
- Trifluoromethyl amines
Uniqueness
3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is unique due to the presence of both methoxybenzenesulfonyl and trifluoromethylbenzenesulfonyl groups on the azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S2/c1-26-12-6-8-13(9-7-12)27(22,23)14-10-21(11-14)28(24,25)16-5-3-2-4-15(16)17(18,19)20/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJUCNDJRPKALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2646768.png)
![methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2646769.png)
![4-fluoro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2646775.png)


![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide](/img/structure/B2646779.png)

![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2646781.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2646783.png)
![N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2646784.png)

![2-(4-acetylpiperazin-1-yl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-oxoacetamide](/img/structure/B2646789.png)

